1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione
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Overview
Description
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione is a heterocyclic compound that belongs to the class of isoindole derivatives. This compound is characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and it has gained significant attention for its potential use in diverse fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, with reagents such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline derivatives .
Scientific Research Applications
1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,5,6-Tetramethyl-3-phenyl-1H-isoindole-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions . The compound’s ability to interact with this receptor suggests its potential as an antipsychotic agent and its capacity to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound is similar in structure and has applications in catalysis and hydroformylation.
1H-Isoindole, 1,3,4,7-tetramethyl: Another isoindole derivative with similar reactivity and applications.
Uniqueness
Its unique interaction with the dopamine receptor D2 and its ability to inhibit β-amyloid protein aggregation make it a promising candidate for further research in the field of medicine .
Properties
CAS No. |
89207-92-1 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1,1,5,6-tetramethyl-3-phenylisoindole-4,7-dione |
InChI |
InChI=1S/C18H17NO2/c1-10-11(2)17(21)14-13(16(10)20)15(19-18(14,3)4)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChI Key |
DQGGBTVBPOIVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=NC2(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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